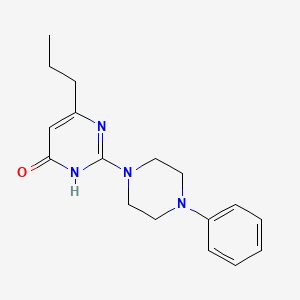

![molecular formula C16H11Cl2FN4OS B6085262 N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B6085262.png)

N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,4-Thiadiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . This moiety is found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Molecular Structure Analysis

The thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiadiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Mécanisme D'action

Target of Action

The primary target of this compound is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

The compound is identified as a selective STAT3 inhibitor . It directly binds to the SH2 domain of STAT3, inhibiting its phosphorylation, translocation, and downstream gene transcription .

Biochemical Pathways

The compound affects the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, leading to changes in the transcription of genes regulated by STAT3 .

Pharmacokinetics

The compound has been tested in a du145 xenograft model, suggesting it has bioavailability

Result of Action

The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 cells . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound showed in vivo antitumor efficacy, with a tumor growth inhibition rate of 65.3% at a dose of 50 mg/kg .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer growth and development. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Orientations Futures

There are many potential future directions for research on N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea. One area of research that is currently being explored is the development of new cancer therapies that are based on this compound. Other potential future directions include investigating the neuroprotective effects of DCPTA and exploring its potential applications in the treatment of other diseases such as diabetes and inflammation.

Conclusion:

This compound is a synthetic compound that has shown tremendous potential for use in scientific research. Its potent anti-cancer activity and other biochemical and physiological effects make it a valuable tool for studying a variety of different diseases. While there is still much to be learned about the mechanism of action of this compound, it is clear that it has the potential to be an important tool in the development of new cancer therapies and other treatments.

Méthodes De Synthèse

The synthesis of N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea involves the reaction of 3,4-dichlorobenzyl isothiocyanate with 4-fluoroaniline to form an intermediate product. This intermediate is then reacted with urea to yield the final product.

Applications De Recherche Scientifique

N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that DCPTA has potent anti-cancer activity and may be effective in the treatment of a variety of different types of cancer.

Safety and Hazards

Propriétés

IUPAC Name |

1-[5-[(3,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2FN4OS/c17-12-6-1-9(7-13(12)18)8-14-22-23-16(25-14)21-15(24)20-11-4-2-10(19)3-5-11/h1-7H,8H2,(H2,20,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHIOITWNMTKQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

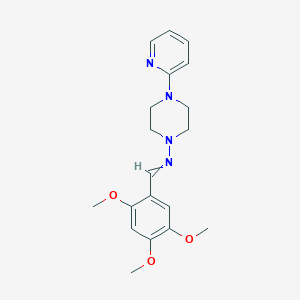

![8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6085197.png)

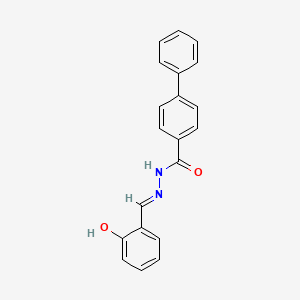

![2-methyl-6-{1-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6085200.png)

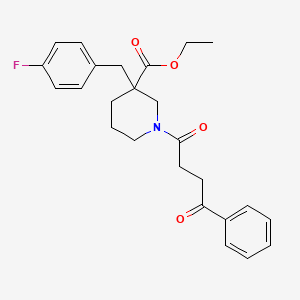

![5-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6085209.png)

![5-{2-[(4-isopropylphenyl)sulfinyl]ethyl}-2-methylpyridine oxalate](/img/structure/B6085211.png)

![2-phenyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6085227.png)

![2-[3-(3,4-dimethoxyphenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6085243.png)

![2-bromo-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B6085257.png)

![2-(4-{[3-(hydroxymethyl)-3-(2-methylbenzyl)-1-piperidinyl]methyl}phenoxy)ethanol](/img/structure/B6085259.png)

![2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6085268.png)

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(3-pyridinyl)propanamide](/img/structure/B6085291.png)